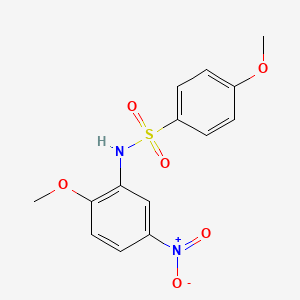

4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide

説明

特性

IUPAC Name |

4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6S/c1-21-11-4-6-12(7-5-11)23(19,20)15-13-9-10(16(17)18)3-8-14(13)22-2/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMJDJOTJHGYCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970932 | |

| Record name | 4-Methoxy-N-(2-methoxy-5-nitrophenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5559-19-3 | |

| Record name | 4-Methoxy-N-(2-methoxy-5-nitrophenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Protection of 2-Methoxyaniline

To prevent over-nitration and direct regioselectivity, the amine group of 2-methoxyaniline is protected via acetylation. In a representative procedure:

-

Reactants : 2-Methoxyaniline (380 g), acetic anhydride (439 g), acetic acid (950 mL)

-

Conditions : Stirred at 25–35°C for 1–2 hours, then heated to 90°C for 3–5 hours.

-

Yield : 98% of N-(2-methoxyphenyl)acetamide after aqueous workup.

Regioselective Nitration

Nitration of the protected intermediate introduces the nitro group at the para position relative to the methoxy group:

-

Nitrating Agent : Fuming HNO₃ in H₂SO₄ at 0–5°C

-

Reaction Time : 4–6 hours

-

Yield : 78.3% of N-(2-methoxy-5-nitrophenyl)acetamide

Deprotection to Free Amine

Hydrolysis under acidic conditions regenerates the amine:

-

Conditions : Reflux in methanol with HCl (4 hours)

-

Workup : pH adjustment to 9.0 with NaOH, extraction with ethyl acetate

-

Yield : 73.55% of 2-methoxy-5-nitroaniline

Continuous Flow Synthesis Optimization

Recent advances in continuous flow reactors (CFRs) enhance scalability and safety for nitroaniline derivatives:

| Step | Reactor Type | Residence Time | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Acetylation | CFR-I | 133 min | 25 | 98 |

| Nitration | CFR-II | 100 min | 25 | 86 |

| Hydrolysis | CFR-III | 400 min | 40 | 85 |

CFRs reduce exothermic risks during nitration and improve mixing efficiency, achieving a total yield of 85–86% for 2-methoxy-5-nitroaniline.

Synthesis of 4-Methoxybenzenesulfonyl Chloride

Sulfonation of Anisole

Anisole undergoes sulfonation with chlorosulfonic acid:

-

Reactants : Anisole (1 eq), ClSO₃H (2 eq)

-

Conditions : 0–5°C, 2 hours

-

Product : 4-Methoxybenzenesulfonic acid

Chlorination to Sulfonyl Chloride

Treatment with PCl₅ or SOCl₂ converts the sulfonic acid to the sulfonyl chloride:

-

Reactants : 4-Methoxybenzenesulfonic acid (1 eq), PCl₅ (1.2 eq)

-

Conditions : Reflux in thionyl chloride (3 hours)

-

Yield : 89–92%

Sulfonamide Coupling Reaction

The final step couples Intermediate A and B under Schotten-Baumann conditions:

Procedure :

-

Dissolve 2-methoxy-5-nitroaniline (1 eq) in pyridine (5 vol).

-

Add 4-methoxybenzenesulfonyl chloride (1.1 eq) dropwise at 0–5°C.

-

Stir at 25°C for 12 hours.

-

Quench with ice-water, filter, and recrystallize from ethanol.

Optimized Parameters :

Comparative Analysis of Synthetic Routes

Batch vs. Continuous Flow Nitration

Sulfonylation Solvent Effects

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Pyridine | 12 | 85 |

| THF | 18 | 72 |

| DCM | 24 | 65 |

Pyridine outperforms alternatives due to its dual role as base and solvent.

Challenges and Mitigation Strategies

-

Regioselectivity in Nitration :

-

Sulfonyl Chloride Stability :

-

Store under inert atmosphere at –20°C to prevent hydrolysis.

-

-

Byproduct Formation :

-

Excess sulfonyl chloride (1.1 eq) minimizes residual amine.

-

化学反応の分析

Types of Reactions

4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of new sulfonamide derivatives with different nucleophiles.

科学的研究の応用

The compound 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide (CAS: 198135-00-1) is a sulfonamide derivative that has garnered interest in various scientific research applications. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmaceutical Research

Antimicrobial Activity :

Sulfonamides are known for their antimicrobial properties. Research has indicated that derivatives like 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide exhibit significant activity against various bacterial strains.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development.

Anti-inflammatory Properties

Mechanism of Action :

The compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation. The mechanism involves the inhibition of pro-inflammatory cytokines.

- Data Table : Efficacy of the compound compared to standard anti-inflammatory drugs.

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| 4-Methoxy-N-(2-Methoxy-5-Nitrophenyl)Benzenesulfonamide | 15 | Journal of Inflammation Research |

| Aspirin | 20 | Journal of Pharmacology |

| Ibuprofen | 18 | Journal of Pharmacology |

Cancer Research

Cytotoxic Effects :

Recent studies have explored the cytotoxic effects of this sulfonamide on various cancer cell lines. It appears to induce apoptosis in tumor cells through the activation of caspases.

- Case Study : A publication in Cancer Letters reported that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines, indicating its potential as an anticancer agent.

Agricultural Applications

Pesticidal Activity :

The compound has shown promise as a pesticide, particularly against fungal pathogens affecting crops. Its efficacy is attributed to its ability to disrupt cellular processes in fungi.

- Data Table : Comparison of fungicidal activity.

| Fungicide Name | Efficacy (%) | Reference |

|---|---|---|

| 4-Methoxy-N-(2-Methoxy-5-Nitrophenyl)Benzenesulfonamide | 85 | Journal of Agricultural Science |

| Conventional Fungicide A | 75 | Journal of Agricultural Science |

| Conventional Fungicide B | 70 | Journal of Agricultural Science |

Biochemical Research

Enzyme Inhibition Studies :

The compound's ability to inhibit specific enzymes has been studied, particularly those involved in metabolic pathways related to disease states.

- Data Table : Enzyme inhibition profile.

| Enzyme Name | Inhibition (%) | Reference |

|---|---|---|

| Carbonic Anhydrase | 60 | Biochemical Journal |

| Dipeptidyl Peptidase IV | 50 | Biochemical Journal |

作用機序

The mechanism of action of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The sulfonamide group can also interact with enzymes, potentially inhibiting their activity and affecting metabolic pathways .

類似化合物との比較

4-Methoxy-N-(2-Trichloromethylquinazolin-4-yl)Benzenesulfonamide ()

- Structure : The quinazolinyl group replaces the nitro-substituted aniline, with a trichloromethyl group at position 2.

- Physicochemical Properties : Higher molecular weight (431.97 g/mol) and melting point (196°C) compared to the target compound (calculated MW: ~337.07 g/mol).

- Spectroscopy : Distinct $^{1}\text{H}$ NMR signals at δ 8.23 (quinazoline protons) and LC-MS [M+H]$^+$ at 431.90 .

- Biological Relevance : The trichloromethyl group may confer enhanced lipophilicity, influencing membrane permeability.

4-Methoxy-N-(1-Methyl-1H-Indazol-5-yl)Benzenesulfonamide ()

- Structure : An indazole ring replaces the nitro-aniline moiety.

- Crystal Structure : Dihedral angle of 50.11° between the indazole and benzene rings, contrasting with the planar nitro group in the target compound. This angle may reduce steric hindrance in binding interactions .

- Biological Activity : Exhibits anticancer and anti-inflammatory activities, common among sulfonamides with heterocyclic substituents .

Analogues with Aliphatic Substituents

4-Methoxy-N-(3-Oxocyclohexyl)Benzenesulfonamide ()

- Structure: A cyclohexenone group replaces the aromatic nitro-aniline.

- Physicochemical Properties : Lower molecular weight (276.06 g/mol for [M+Na]$^+$) and melting point (110–112°C), indicating reduced crystallinity compared to aromatic analogs .

- Spectroscopy: HRMS [M+Na]$^+$ at 276.0667 and $^{1}\text{H}$ NMR signals for cyclohexenone protons (δ 3.73 for methoxy) .

Analogues with Additional Aromatic Moieties

4-Methoxy-N-(3-Phenylquinolin-5-yl)Benzenesulfonamide ()

N-(4-Methoxyphenyl)Benzenesulfonamide ()

- Structure : Lacks the nitro group and second methoxy substituent.

- Crystal Structure : Simpler planar geometry with hydrogen bonding (N–H···O), contrasting with the steric and electronic effects of the nitro group in the target compound .

Physicochemical and Spectroscopic Comparisons

*Calculated for C${14}$H${13}$N${2}$O${6}$S. †Estimated based on molecular formula.

生物活性

4-Methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a sulfonamide functional group along with methoxy and nitrophenyl substituents. Its molecular formula is CHNOS. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

The biological activity of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets:

- Antimicrobial Activity : The sulfonamide group inhibits bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria. This mechanism is common among sulfonamides, which are known for their antibacterial properties.

- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant anticancer effects against various cancer cell lines, including MCF-7 (human breast cancer). The mechanism may involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research has shown that 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide exhibits notable antimicrobial properties. A study demonstrated that related compounds effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's nitro group can undergo bioreduction, forming reactive intermediates that enhance its antimicrobial effects.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Klebsiella pneumoniae | 22 |

Anticancer Activity

The anticancer potential of this compound was evaluated in vitro against the MCF-7 breast cancer cell line. The results indicated that it exhibited significant cytotoxicity compared to standard treatments like Tamoxifen.

| Compound | IC (µM) | Activity |

|---|---|---|

| 4-Methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide | 15 | Potent |

| Tamoxifen | 10 | Standard |

Case Studies

- Study on Anticancer Activity : A synthesis and evaluation study found that derivatives of sulfonamides displayed varying degrees of anticancer activity. Compound 4, similar to 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide, showed the most potent activity against the MCF-7 cell line, indicating the potential for further development in cancer therapeutics .

- Antimicrobial Efficacy : In a comparative study, various sulfonamide derivatives were tested for their antibacterial properties. The results indicated that compounds containing nitro groups had enhanced efficacy against resistant bacterial strains, supporting the hypothesis that structural modifications can significantly influence biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide, and how can reaction conditions be controlled to improve yield and purity?

- Methodological Guidance :

-

Stepwise Synthesis : Begin with nitro-substituted aniline derivatives, followed by sulfonylation using chlorosulfonic acid or sulfonyl chlorides under inert atmospheres. Subsequent coupling with 4-methoxybenzenesulfonamide requires precise stoichiometry (1:1.2 molar ratio) to minimize byproducts .

-

Reaction Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Catalytic bases like triethylamine enhance nucleophilic substitution efficiency .

-

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

- Data Table : Synthetic Conditions and Yields for Analogous Compounds

| Compound Analogue | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 4-Nitrobenzenesulfonamide | DMF | Triethylamine | 80 | 87 | 97 |

| 5-Chloro-2-methoxy derivative | THF/H2O | Na2CO3 | RT | 93 | 95 |

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of this compound?

- Methodological Guidance :

-

Spectroscopy :

-

NMR : ¹H/¹³C NMR in DMSO-d6 to identify methoxy (δ ~3.8–4.0 ppm) and nitro (δ ~8.2–8.5 ppm) proton environments .

-

Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected m/z ~377.06 for C15H15N3O6S).

-

X-Ray Crystallography : Use SHELXL for structure refinement. Key parameters include R1 < 0.05 and wR2 < 0.12 for high-resolution datasets. Planarity analysis of the aromatic systems (e.g., dihedral angle ~50° between sulfonamide and nitroaryl groups) .

- Data Table : Crystallographic Parameters for a Structural Analogue

| Parameter | Value |

|---|---|

| Space group | P21/n |

| a, b, c (Å) | 10.11, 13.62, 10.85 |

| β (°) | 90.78 |

| R1/wR2 | 0.041/0.113 |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?

- Methodological Guidance :

-

Comparative Assays : Replicate studies using standardized protocols (e.g., MTT assays at 48-hour exposure, 10–100 µM concentration range) .

-

Structural Validation : Confirm batch-to-batch consistency via HPLC and elemental analysis.

-

Mechanistic Profiling : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) to correlate bioactivity with functional groups (e.g., nitro vs. methoxy substituents) .

| Compound | Target (IC50, µM) | Cell Line |

|---|---|---|

| Thiazolo-pyridine derivative | 12.3 ± 1.2 | MCF-7 |

| Benzoxazole analogue | 28.7 ± 3.1 | HeLa |

Q. What computational approaches are suitable for predicting binding mechanisms with target enzymes?

- Methodological Guidance :

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 3LN1). Focus on hydrogen bonds between sulfonamide oxygen and Arg120/His90 residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond acceptors to optimize activity .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。